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Abstract
Quin C1, a selective non-peptide agonist of the Formyl Peptide Receptor 2 (FPR2), represents

a significant milestone in the development of modulators for inflammatory and immune

responses. Discovered through high-throughput screening, this quinazolinone derivative has

demonstrated a unique biased agonism, selectively activating certain FPR2-mediated

pathways without triggering pro-inflammatory responses like superoxide generation. This

technical guide provides a comprehensive overview of the discovery, synthesis, and biological

activity of Quin C1, including detailed experimental protocols and an analysis of its signaling

pathways. The information presented herein is intended to serve as a valuable resource for

researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug

development.

Discovery and Background
Quin C1, with the chemical name 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-

quinazolin-3-yl]-benzamide, was first identified by Nanamori and colleagues in 2004 as a novel,

non-peptide ligand for the Formyl Peptide Receptor-Like 1 (FPRL1), now more commonly

known as FPR2[1][2][3]. The discovery was the result of a high-throughput screening of a

compound library aimed at identifying new pharmacological tools to study FPR2[1][4].
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FPR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in host defense and the

regulation of inflammation. It recognizes a diverse range of ligands, including N-formylated

peptides from bacteria and mitochondria, as well as various endogenous pro- and anti-

inflammatory mediators. The identification of Quin C1 as a selective FPR2 agonist provided a

valuable chemical probe to dissect the complex signaling cascades initiated by this receptor.

Physicochemical and Biological Properties
Quin C1 is a small molecule with the molecular formula C26H27N3O4 and a molecular weight

of 445.5 g/mol . Its physicochemical properties are summarized in the table below.

Property Value Source

Molecular Formula C26H27N3O4 PubChem

Molecular Weight 445.5 g/mol PubChem

IUPAC Name

4-butoxy-N-[2-(4-

methoxyphenyl)-4-oxo-1,2-

dihydroquinazolin-3-

yl]benzamide

PubChem

CAS Number 778577-09-0 PubChem

Topological Polar Surface Area 79.9 Å² PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
5 PubChem

Rotatable Bond Count 7 PubChem

Caption: Table 1. Physicochemical properties of Quin C1.

The biological activity of Quin C1 is characterized by its selective agonism at FPR2. Notably, it

exhibits biased signaling, meaning it activates only a subset of the downstream pathways

typically associated with FPR2 activation. A key feature of Quin C1 is its inability to induce

superoxide generation in neutrophils, a common pro-inflammatory response mediated by other

FPR2 agonists.
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Biological Activity EC50 / IC50 Cell Type / Assay Source

Degranulation (β-

glucuronidase

release)

1.88 x 10⁻⁶ M RBL-FPRL1 cells

Calcium Mobilization ~1.4 µM FPR2-expressing cells

FPR2 Desensitization 0.04 μM N/A

Superoxide

Generation

No activity up to 100

µM
Neutrophils

Caption: Table 2. Quantitative biological activity of Quin C1.

Synthesis of Quin C1
While the original discovery paper by Nanamori et al. (2004) does not provide a detailed

synthesis protocol, the synthesis of Quin C1 can be achieved through established methods for

the preparation of 3-amino-2-aryl-quinazolin-4(3H)-ones. The following represents a plausible

synthetic route based on general procedures for this class of compounds.

Experimental Protocol
Step 1: Synthesis of 2-(4-methoxybenzoyl)aminobenzoic acid

To a solution of anthranilic acid in a suitable solvent such as pyridine or dichloromethane, an

equimolar amount of 4-methoxybenzoyl chloride is added dropwise at 0°C with stirring. The

reaction mixture is then allowed to warm to room temperature and stirred for several hours. The

resulting product is typically precipitated by the addition of water or a dilute acid solution,

filtered, washed, and dried.

Step 2: Synthesis of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

The 2-(4-methoxybenzoyl)aminobenzoic acid from the previous step is heated under reflux with

acetic anhydride for several hours. After cooling, the product crystallizes and is collected by

filtration, washed with a cold solvent like ethanol, and dried to yield the benzoxazinone

intermediate.
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Step 3: Synthesis of 3-amino-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

The 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is dissolved in a solvent such as ethanol or

pyridine, and an excess of hydrazine hydrate is added. The mixture is then heated to reflux for

several hours. Upon cooling, the product precipitates and is collected by filtration, washed, and

dried.

Step 4: Synthesis of 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-

benzamide (Quin C1)

The 3-amino-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is dissolved in a suitable

aprotic solvent like dichloromethane or DMF, and a base such as triethylamine or pyridine is

added. 4-Butoxybenzoyl chloride is then added dropwise, and the reaction is stirred at room

temperature until completion. The final product, Quin C1, is isolated by extraction and purified

by column chromatography or recrystallization.

Synthesis Workflow

Anthranilic acid

2-(4-methoxybenzoyl)aminobenzoic acid

4-methoxybenzoyl chloride 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

  Step 2

Acetic anhydride 3-amino-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

  Step 3

Hydrazine hydrate
Quin C1

  Step 4

4-butoxybenzoyl chloride

Click to download full resolution via product page

Caption: A representative synthetic workflow for Quin C1.

Signaling Pathways of Quin C1
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Quin C1 exerts its biological effects by binding to FPR2, a receptor coupled to inhibitory G-

proteins (Gi). Upon activation by Quin C1, FPR2 initiates a signaling cascade that leads to

selective downstream effects. Unlike many other FPR2 agonists, Quin C1 does not robustly

activate the NADPH oxidase complex responsible for superoxide production. However, it does

stimulate other pathways, including:

Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of

inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of

intracellular calcium stores and activation of protein kinase C (PKC).

MAPK Pathway: Phosphorylation and activation of extracellular signal-regulated kinases

(ERK1/2), which are involved in cell proliferation, differentiation, and survival.

PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream

effector Akt, a key regulator of cell survival and metabolism.

The biased nature of Quin C1's signaling makes it a particularly interesting molecule for

therapeutic development, as it may be possible to harness the beneficial anti-inflammatory and

pro-resolving effects of FPR2 activation without inducing detrimental pro-inflammatory

responses.
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Caption: Signaling pathways activated by Quin C1 through FPR2.
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Conclusion
Quin C1 stands as a pioneering example of a selective, non-peptide agonist for FPR2. Its

discovery has not only provided a crucial tool for investigating the intricacies of FPR2 signaling

but has also opened new avenues for the development of biased agonists as therapeutic

agents. The ability of Quin C1 to elicit specific anti-inflammatory and pro-resolving cellular

responses without triggering harmful oxidative bursts highlights the potential of targeting FPR2

for the treatment of a variety of inflammatory diseases. This technical guide consolidates the

key information regarding the discovery and synthesis of Quin C1, offering a foundational

resource for further research and development in this promising area of pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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